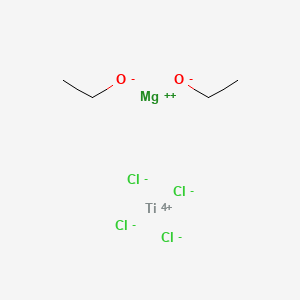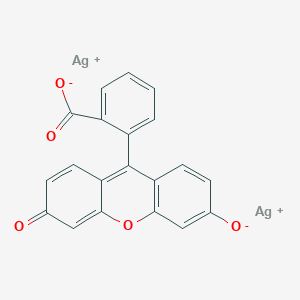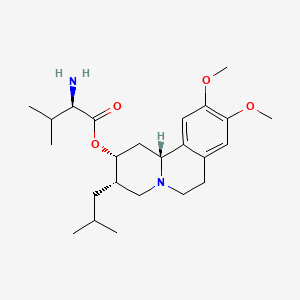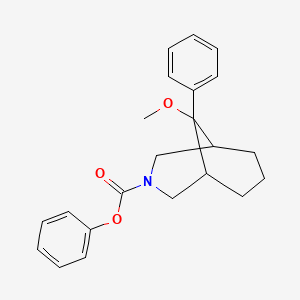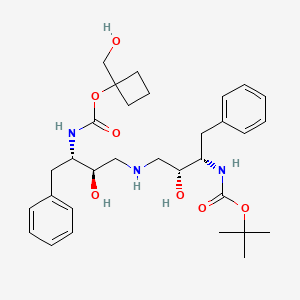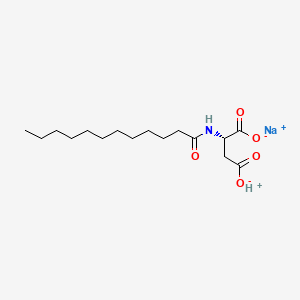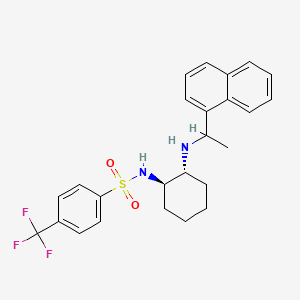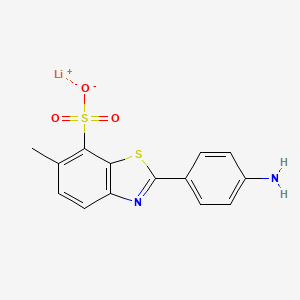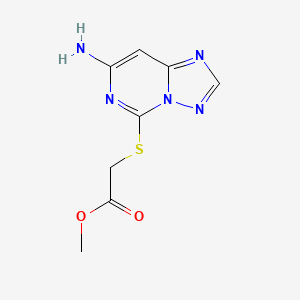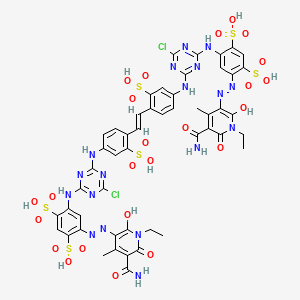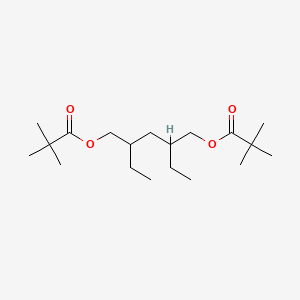
Diethylpentanediol dineopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylpentanediol dineopentanoate is a chemical compound with the molecular formula C19H36O4. It is an ester derived from diethylpentanediol and neopentanoic acid. This compound is primarily used in cosmetic formulations due to its properties as a hair conditioning and skin conditioning agent .
Méthodes De Préparation
The synthesis of diethylpentanediol dineopentanoate involves the esterification of diethylpentanediol with neopentanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
Diethylpentanediol dineopentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield diethylpentanediol and neopentanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethylpentanediol dineopentanoate has several scientific research applications:
Cosmetic Industry: It is used as a hair conditioning and skin conditioning agent, providing softness, shine, and volume to hair and maintaining skin in good condition.
Material Science: The compound’s properties make it suitable for use in the formulation of various materials, including polymers and coatings.
Pharmaceuticals: Research is ongoing to explore its potential use in drug delivery systems due to its biocompatibility and stability.
Mécanisme D'action
The mechanism of action of diethylpentanediol dineopentanoate in cosmetic formulations involves its ability to form a thin film on the surface of hair and skin. This film provides a protective barrier, reducing moisture loss and enhancing the overall appearance and feel of hair and skin. The molecular targets and pathways involved are primarily related to its physical properties rather than specific biochemical interactions .
Comparaison Avec Des Composés Similaires
Diethylpentanediol dineopentanoate can be compared with other similar compounds such as:
- Trimethyl Pentanyl Diisobutyrate
- Butylene Glycol Dicaprylate/Dicaprate
- Butylene Glycol Diisononanoate
These compounds share similar ester structures and are used in cosmetic formulations for their conditioning properties. this compound is unique in its specific combination of diethylpentanediol and neopentanoic acid, which imparts distinct physical and chemical properties .
Propriétés
Numéro CAS |
762268-78-0 |
|---|---|
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
[4-(2,2-dimethylpropanoyloxymethyl)-2-ethylhexyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H36O4/c1-9-14(12-22-16(20)18(3,4)5)11-15(10-2)13-23-17(21)19(6,7)8/h14-15H,9-13H2,1-8H3 |
Clé InChI |
NEOSCXSMCDEQPS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(CC)COC(=O)C(C)(C)C)COC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


